molecular formula C11H6BrClN2 B12084936 6-bromo-2-chloro-9H-pyrido[2,3-b]indole

6-bromo-2-chloro-9H-pyrido[2,3-b]indole

Cat. No.: B12084936
M. Wt: 281.53 g/mol
InChI Key: HIDFQZLVVMNZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-chloro-9H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-chloro-9H-pyrido[2,3-b]indole typically involves the bromination and chlorination of pyrido[2,3-b]indole. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve the desired substitutions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully monitored to prevent overreaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors to ensure precision and consistency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to different oxidation states and functionalized derivatives .

Scientific Research Applications

6-Bromo-2-chloro-9H-pyrido[2,3-b]indole has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism by which 6-bromo-2-chloro-9H-pyrido[2,3-b]indole exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-chloro-9H-pyrido[2,3-b]indole is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .

Properties

Molecular Formula

C11H6BrClN2

Molecular Weight

281.53 g/mol

IUPAC Name

6-bromo-2-chloro-9H-pyrido[2,3-b]indole

InChI

InChI=1S/C11H6BrClN2/c12-6-1-3-9-8(5-6)7-2-4-10(13)15-11(7)14-9/h1-5H,(H,14,15)

InChI Key

HIDFQZLVVMNZET-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2)N=C(C=C3)Cl

Origin of Product

United States

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